molecular formula C20H20N4O4S B398188 8-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-5-NITROQUINOLINE

8-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-5-NITROQUINOLINE

Cat. No.: B398188
M. Wt: 412.5g/mol
InChI Key: OCDVQPPBFQQCJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-5-NITROQUINOLINE is a complex organic compound with the molecular formula C22H25N3O2S. This compound is notable for its unique structure, which includes a quinoline core substituted with a nitro group and a piperazine ring bonded to a methylbenzenesulfonyl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of 8-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-5-NITROQUINOLINE typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the nitration of quinoline to introduce the nitro group at the 5-position. This is followed by the sulfonylation of piperazine with 4-methylbenzenesulfonyl chloride to form the piperazine derivative. Finally, the piperazine derivative is coupled with the nitroquinoline under suitable conditions to yield the target compound .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

8-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-5-NITROQUINOLINE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

8-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-5-NITROQUINOLINE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-5-NITROQUINOLINE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine ring and sulfonyl group may also contribute to its binding affinity and specificity for certain enzymes or receptors .

Comparison with Similar Compounds

Similar compounds to 8-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-5-NITROQUINOLINE include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H20N4O4S

Molecular Weight

412.5g/mol

IUPAC Name

8-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-5-nitroquinoline

InChI

InChI=1S/C20H20N4O4S/c1-15-4-6-16(7-5-15)29(27,28)23-13-11-22(12-14-23)19-9-8-18(24(25)26)17-3-2-10-21-20(17)19/h2-10H,11-14H2,1H3

InChI Key

OCDVQPPBFQQCJJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=N4

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=N4

Origin of Product

United States

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